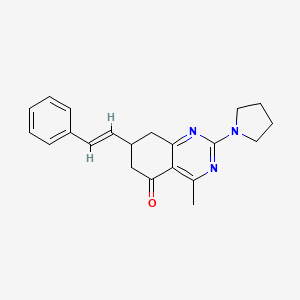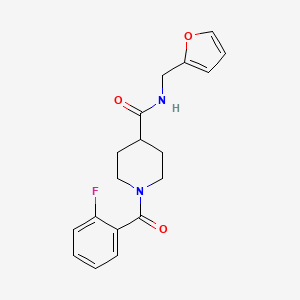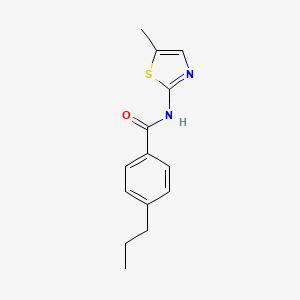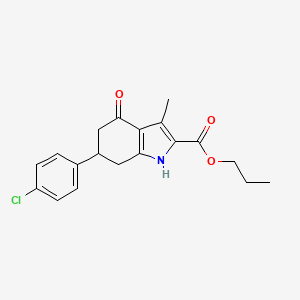
N-(4-bromo-3-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide
描述
N-(4-bromo-3-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide is a chemical compound that has received significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as BRD0705 and is a potent inhibitor of the bromodomain-containing protein 4 (BRD4). BRD4 is a protein that plays a critical role in the regulation of gene expression, and inhibitors of this protein have shown promise as potential therapeutics for a variety of diseases.
作用机制
N-(4-bromo-3-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide inhibitors, such as BRD0705, work by binding to the bromodomain of the N-(4-bromo-3-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide protein. The bromodomain is a protein domain that recognizes and binds to acetylated lysine residues on histone proteins, which are involved in the regulation of gene expression. By binding to the bromodomain, N-(4-bromo-3-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide inhibitors prevent the interaction of N-(4-bromo-3-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide with acetylated lysine residues, leading to a disruption of gene expression.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide inhibitors, such as BRD0705, have been shown to have a variety of biochemical and physiological effects. These effects include the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. Additionally, N-(4-bromo-3-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide inhibitors have been shown to have anti-inflammatory effects and may have potential as therapeutics for inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of using N-(4-bromo-3-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide inhibitors, such as BRD0705, in lab experiments is their specificity for the N-(4-bromo-3-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide protein. This specificity allows for the selective inhibition of N-(4-bromo-3-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide activity, without affecting other proteins or cellular processes. However, one limitation of using N-(4-bromo-3-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide inhibitors is their potential toxicity and off-target effects. Careful dose optimization and toxicity studies are necessary to ensure the safety and efficacy of these compounds in lab experiments.
未来方向
There are many potential future directions for research on N-(4-bromo-3-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide inhibitors, such as BRD0705. One potential direction is the development of more potent and selective inhibitors of N-(4-bromo-3-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide. Additionally, the use of N-(4-bromo-3-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide inhibitors in combination with other therapies, such as chemotherapy or immunotherapy, may have potential as a treatment strategy for cancer. Finally, the identification of biomarkers that can predict response to N-(4-bromo-3-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide inhibitors may improve patient selection and treatment outcomes.
科学研究应用
N-(4-bromo-3-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide inhibitors, such as BRD0705, have shown potential as therapeutics for a variety of diseases, including cancer, inflammation, and viral infections. These inhibitors work by blocking the activity of N-(4-bromo-3-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide, which is involved in the regulation of gene expression. By inhibiting N-(4-bromo-3-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide, these compounds can alter the expression of genes that are involved in disease processes, leading to potential therapeutic benefits.
属性
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-(furan-2-yl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O2/c1-11-10-12(6-7-13(11)17)18-16(20)19-8-2-4-14(19)15-5-3-9-21-15/h3,5-7,9-10,14H,2,4,8H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFGWRZUEARNLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)N2CCCC2C3=CC=CO3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-methylphenyl)-2-(furan-2-yl)pyrrolidine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-ethoxy-6-iodo-4-{[5-oxo-2-(propylthio)-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B4740813.png)


![3-amino-N-methyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4740843.png)
![5-[(4-benzyl-1-piperidinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4740848.png)

![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4740860.png)

![3-[4-(2-naphthyloxy)butyl]-4(3H)-quinazolinone](/img/structure/B4740870.png)
![7-benzyl-3-(4-methylphenyl)-2-(propylthio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4740878.png)
![2-(3-chloro-4-methoxyphenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B4740882.png)
![2-[(2-cyano-3-phenylacryloyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4740884.png)
![N-[4-(1-pyrrolidinylcarbonyl)phenyl]heptanamide](/img/structure/B4740886.png)
